
(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate is an organic phosphate compound with the molecular formula C5H13O7P It is characterized by the presence of a phosphate group attached to a 3-hydroxy-2,2-dimethoxypropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate typically involves the reaction of 3-hydroxy-2,2-dimethoxypropyl alcohol with phosphoric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Hydroxy-2,2-dimethoxypropyl alcohol+Phosphoric acid→(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. The use of advanced techniques like chromatography and crystallization may be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced phosphate derivatives.
Substitution: Formation of substituted phosphates.
Applications De Recherche Scientifique
(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate compounds.
Biology: Studied for its potential role in biochemical pathways and as a model compound for phosphate metabolism.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also act as a ligand, binding to specific proteins and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerophosphate: Similar in structure but lacks the dimethoxy groups.
Phosphatidic acid: Contains a phosphate group but has a different backbone structure.
Lysophosphatidic acid: Similar phosphate group but with a different hydrocarbon chain.
Uniqueness
(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate is unique due to the presence of both hydroxyl and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Propriétés
Numéro CAS |
29909-09-9 |
|---|---|
Formule moléculaire |
C5H13O7P |
Poids moléculaire |
216.13 g/mol |
Nom IUPAC |
(3-hydroxy-2,2-dimethoxypropyl) dihydrogen phosphate |
InChI |
InChI=1S/C5H13O7P/c1-10-5(3-6,11-2)4-12-13(7,8)9/h6H,3-4H2,1-2H3,(H2,7,8,9) |
Clé InChI |
SKLZXNDXYBQVOE-UHFFFAOYSA-N |
SMILES canonique |
COC(CO)(COP(=O)(O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)




![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)


![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)




